molecular formula C19H25NO4 B6336574 Boc-(S)-alpha-(3-phenyl-allyl)-proline CAS No. 1373512-24-3

Boc-(S)-alpha-(3-phenyl-allyl)-proline

Cat. No.: B6336574
CAS No.: 1373512-24-3
M. Wt: 331.4 g/mol
InChI Key: ZBMUTXFJZDGZLP-BQHJZSHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(S)-alpha-(3-phenyl-allyl)-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an alpha position substitution with a 3-phenyl-allyl group, and the (S)-stereochemistry. It is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-alpha-(3-phenyl-allyl)-proline typically involves the following steps:

    Protection of Proline: The proline is first protected with a Boc group to prevent unwanted reactions at the amino group.

    Allylation: The protected proline undergoes an allylation reaction where the 3-phenyl-allyl group is introduced at the alpha position.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-alpha-(3-phenyl-allyl)-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Boc-(S)-alpha-(3-phenyl-allyl)-proline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Boc-(S)-alpha-(3-phenyl-allyl)-proline involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other positions. The phenyl-allyl group can participate in various chemical reactions, providing a versatile platform for further modifications .

Comparison with Similar Compounds

Similar Compounds

  • Boc-(S)-alpha-(3-phenyl-ethyl)-proline
  • Boc-(S)-alpha-(3-phenyl-propyl)-proline
  • Boc-(S)-alpha-(3-phenyl-butyl)-proline

Uniqueness

Boc-(S)-alpha-(3-phenyl-allyl)-proline is unique due to its specific substitution pattern and stereochemistry. The presence of the 3-phenyl-allyl group provides distinct reactivity compared to other similar compounds, making it valuable in specific synthetic applications .

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-7,9-11H,8,12-14H2,1-3H3,(H,21,22)/b11-7+/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMUTXFJZDGZLP-BQHJZSHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(C/C=C/C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.